![molecular formula C17H18N4O3 B2839326 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone CAS No. 1325304-51-5](/img/structure/B2839326.png)

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

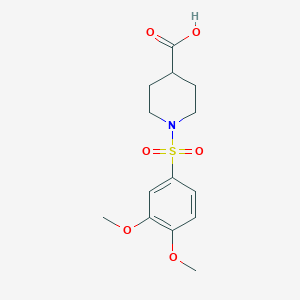

The compound “1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, and an ethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and oxadiazole rings are heterocyclic compounds that contain nitrogen atoms, and the ethoxyphenyl group contains an ether linkage .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reactants used. Pyrazole and oxadiazole rings can participate in various reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the ether linkage in the ethoxyphenyl group could make it more polar, and the nitrogen atoms in the pyrazole and oxadiazole rings could participate in hydrogen bonding .Scientific Research Applications

Synthesis and Chemical Transformations

A pivotal aspect of the research involving 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone encompasses its synthesis and chemical transformations. The compound is part of broader studies focused on generating novel oxadiazoles and pyrazoles, which are significant for their diverse biological activities. For instance, the rearrangement of 5-arylisoxazole-3-hydroxamic acids under the action of aqueous KOH forms 3,4-substituted 1,2,5-oxadiazoles, a process that underscores the synthetic versatility of oxadiazoles (Potkin et al., 2012). Similarly, the synthesis of new oxadiazoles derived from phenylpropionohydrazides demonstrates the compound's potential as a precursor for antimicrobial agents (Fuloria et al., 2009).

Antimicrobial Activity

Research into the antimicrobial properties of compounds related to this compound has yielded promising results. Compounds synthesized from similar frameworks have shown significant antibacterial and antifungal activities, indicating their potential for therapeutic applications. For example, the synthesis of pyrazole derivatives containing a 2-methylquinoline ring system highlighted their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Raju et al., 2016). This research aligns with efforts to discover new antimicrobial agents in response to the growing resistance to existing antibiotics.

Anticancer and Antitubercular Activities

The exploration of anticancer and antitubercular activities represents another critical area of research for compounds like this compound. Novel Schiff bases and pyrazole chalcones derived from similar chemical scaffolds have been synthesized and evaluated for their bioactivity. These compounds have shown potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, offering insights into the development of new therapeutic options (Bandgar et al., 2009). Additionally, compounds with benzo[d]oxazol-2-ylthio moieties have been designed and synthesized, demonstrating potent anti-tubercular activity, which could contribute to the fight against tuberculosis (Venugopal et al., 2020).

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy and reducing its side effects. If it’s used in chemical reactions, future research could focus on improving its reactivity or finding new reactions it can participate in .

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-4-23-14-7-5-13(6-8-14)17-19-18-15(24-17)10-16(22)21-12(3)9-11(2)20-21/h5-9H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBISLIOCMFANA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N3C(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2839244.png)

![4-(benzenesulfonyl)-1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2839247.png)

![1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2839253.png)

![ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2839256.png)

![4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2839260.png)

![N-butyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2839261.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2839262.png)

![tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate](/img/structure/B2839264.png)

![N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2839265.png)

![5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2839266.png)